molecular formula C55H96N16O13 B12085929 Octanoylpolymyxin B

Octanoylpolymyxin B

Cat. No.: B12085929
M. Wt: 1189.5 g/mol
InChI Key: MUZYEKLWXWDOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octanoylpolymyxin B is a derivative of polymyxin B, a cationic lipopeptide antibiotic. Polymyxins are considered last-resort antibiotics due to their potent bactericidal effects against Gram-negative bacteria. This compound is characterized by the addition of an octanoyl group, which enhances its antibacterial properties and reduces toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoylpolymyxin B involves the acylation of polymyxin B with octanoic acid. The reaction typically occurs under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of polymyxin B and the carboxyl group of octanoic acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octanoylpolymyxin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Octanoylpolymyxin B has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the structure-activity relationship of lipopeptide antibiotics.

    Biology: Investigated for its interactions with bacterial membranes and its role in disrupting biofilms.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by multi-drug resistant Gram-negative bacteria.

    Industry: Utilized in the development of novel antibacterial coatings and materials

Mechanism of Action

Octanoylpolymyxin B exerts its antibacterial effects by interacting with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound is taken up via the “self-promoted uptake” pathway, which enhances its bactericidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoylpolymyxin B is unique due to the addition of the octanoyl group, which enhances its antibacterial activity and reduces toxicity compared to its parent compound, polymyxin B. This modification makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZYEKLWXWDOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H96N16O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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